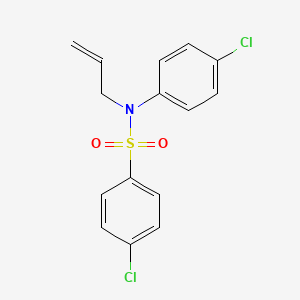

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C15H13Cl2NO2S It is characterized by the presence of an allyl group, two chlorine atoms, and a benzenesulfonamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Hydrolysis and Acid/Base Reactivity

The sulfonamide group undergoes hydrolysis under strong acidic or basic conditions:

-

Acidic Hydrolysis : Refluxing with 6N HCl cleaves the sulfonamide bond, yielding 4-chlorobenzenesulfonic acid and allyl-(4-chlorophenyl)amine .

-

Basic Hydrolysis : Treatment with NaOH facilitates deprotonation, forming a sulfonate salt .

Notable Reaction :

$$

\text{N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide} \xrightarrow{\text{6N HCl, 100℃}} \text{4-chlorobenzenesulfonic acid} + \text{allyl-(4-chlorophenyl)amine}

$$

Substitution and Coupling Reactions

The allyl group participates in electrophilic additions and cross-coupling reactions :

-

Thiol-ene Click Chemistry : Reacts with thiols under UV light to form thioether derivatives .

-

Palladium-Catalyzed Coupling : The allyl moiety enables Suzuki-Miyaura coupling with arylboronic acids (e.g., forming biaryl derivatives) .

Example :

$$

\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl product}

$$

Crystallographic and Structural Insights

Single-crystal X-ray diffraction reveals:

-

Bond lengths : S–N (1.636 Å), S–O (1.434–1.452 Å), and C–Cl (1.732 Å) .

-

Non-covalent interactions : C–H···N hydrogen bonds and C–H···π stacking stabilize the structure .

Key Structural Parameters :

| Parameter | Value |

|---|---|

| a-axis | 18.69 Å |

| b-axis | 10.56 Å |

| c-axis | 8.11 Å |

| Volume | 1600 ų |

Comparative Reactivity Table

Reactivity compared to analogous sulfonamides:

| Compound | Key Reaction | Yield | Unique Feature |

|---|---|---|---|

| This compound | Suzuki coupling | 60–75% | Allyl group enables cross-coupling |

| N-benzyl-4-methylbenzenesulfonamide | SN1 benzylation | 85% | Methyl group stabilizes carbocation |

| 4-chloro-N-phenylbenzenesulfonamide | Hydrolysis | 90% | No allyl substituent |

Mechanistic Considerations

-

SN1 Pathway : Benzylation proceeds via a benzylic carbocation intermediate (Figure 1) .

-

Electrophilic Allylation : The allyl group’s π-electrons facilitate nucleophilic attacks .

Experimental Data Highlights

科学研究应用

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

Industry: Utilized in the production of specialty chemicals and materials .

作用机制

The mechanism of action of N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the allyl and chloro groups can influence its binding affinity and specificity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects .

相似化合物的比较

Similar Compounds

- N-allyl-4-chloro-N-(4-methylphenyl)benzenesulfonamide

- N-allyl-4-chloro-N-(4-fluorophenyl)benzenesulfonamide

- N-allyl-4-chloro-N-(4-bromophenyl)benzenesulfonamide

Uniqueness

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide is unique due to the presence of two chlorine atoms, which can significantly affect its chemical reactivity and biological activity. The combination of the allyl group and the benzenesulfonamide moiety also contributes to its distinct properties compared to similar compounds .

生物活性

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide is a compound with notable biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its mechanisms of action, biological effects, and comparisons with similar compounds, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H13Cl2NO2S and a molecular weight of approximately 320.24 g/mol. Its structure features an allyl group and two chlorine substituents on the aromatic ring, which contribute to its unique reactivity and biological activity.

The primary mechanism of action involves the inhibition of carbonic anhydrase IX , an enzyme that plays a crucial role in pH regulation within cancer cells. By inhibiting this enzyme, the compound may disrupt the acidic microenvironment that supports tumor growth. Additionally, its structural features may enhance binding affinity to specific molecular targets, influencing various cellular pathways .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes its IC50 values in different assays:

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| HeLa | < 10 | High activity observed |

| MCF-7 | 11.20 - 93.46 | Variable activity across derivatives |

| SKOV-3 | 7.87 - 70.53 | Most active compounds showed IC50 < 10 µg/mL |

The compound demonstrated significant cytotoxicity, particularly against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties as well. It has shown effectiveness against clinical strains of Staphylococcus aureus, inhibiting biofilm formation at concentrations lower than those required to kill bacterial cells .

Case Studies and Research Findings

- Cytotoxic Evaluation : A study performed on a series of benzenesulfonamide derivatives revealed that modifications to the allylic group significantly enhanced cytotoxicity against cancer cell lines compared to non-allylic derivatives. The presence of the chlorophenyl group was crucial for improving lipophilicity and cellular permeability .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have demonstrated that this compound effectively inhibits carbonic anhydrase IX, supporting its potential as a therapeutic agent in cancer treatment .

- Comparative Analysis : A comparative study with similar compounds highlighted the unique biological activity profile of this compound due to its specific functional groups:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-Chlorophenyl)-N-methylbenzenesulfonamide | C12H11ClNO2S | Methyl group instead of allyl |

| 4-Chloro-N-(2-methylphenyl)benzenesulfonamide | C12H11ClNO2S | Contains a methyl group on a different aromatic ring |

| N-(2-Aminophenyl)-N-(4-chlorophenyl)benzenesulfonamide | C13H12ClN2O2S | Contains an amino group instead of an allyl group. |

属性

IUPAC Name |

4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2S/c1-2-11-18(14-7-3-12(16)4-8-14)21(19,20)15-9-5-13(17)6-10-15/h2-10H,1,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJJNDRXMLEPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。